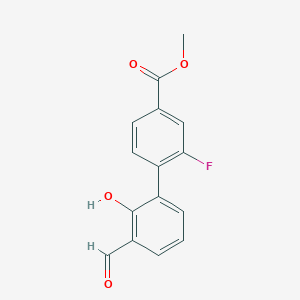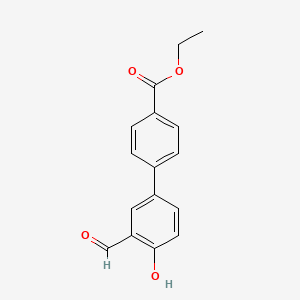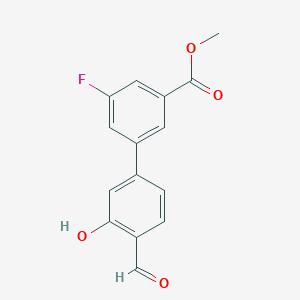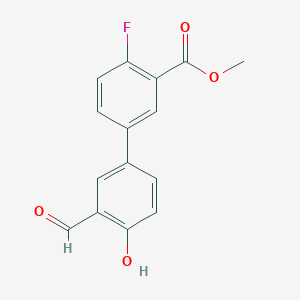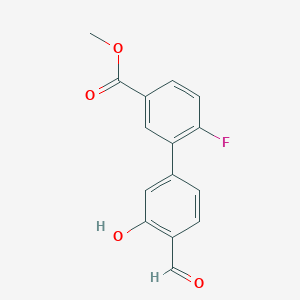
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (abbreviated as 4-FMC-2FP) is a chemical compound that has been increasingly studied due to its potential applications in scientific research. It is a phenol derivative of the fluoro-methoxycarbonyl group, and is a popular reagent used in organic synthesis.
科学的研究の応用
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has a variety of scientific research applications. It has been used in organic synthesis as a reagent, and has been used in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. Additionally, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in the synthesis of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, it is believed to act as an inhibitor of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% are not yet fully understood. However, preliminary studies have shown that it has anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have an inhibitory effect on the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
実験室実験の利点と制限
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is a strong acid, and should be handled with caution.
将来の方向性
There are several potential future directions for the use of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and its potential applications in organic synthesis. Furthermore, further research could be conducted to investigate its potential as a catalyst for the synthesis of polymers and other materials. Finally, further research could be conducted to investigate its potential as a ligand in the synthesis of metal complexes.
合成法
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized using several different methods, depending on the desired product. One method involves the reaction of 3-fluoro-5-methoxycarbonylphenylacetic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to produce 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%. Another method involves the reaction of 3-fluoro-5-methoxycarbonylphenylacetic acid with dimethylsulfoxide in the presence of a base, such as sodium hydroxide, to produce 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%.
特性
IUPAC Name |
methyl 3-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSZULCITWJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685310 |
Source


|
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261987-01-2 |
Source


|
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)
